molecular formula C11H16N2S B14513274 N-(2-Ethyl-4-methylphenyl)-N'-methylthiourea CAS No. 62616-58-4

N-(2-Ethyl-4-methylphenyl)-N'-methylthiourea

Cat. No.: B14513274
CAS No.: 62616-58-4
M. Wt: 208.33 g/mol
InChI Key: KXYXHYAWOISBRZ-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group attached to a substituted phenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea typically involves the reaction of 2-ethyl-4-methylaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-Ethyl-4-methylaniline+Methyl isothiocyanateN-(2-Ethyl-4-methylphenyl)-N’-methylthiourea\text{2-Ethyl-4-methylaniline} + \text{Methyl isothiocyanate} \rightarrow \text{N-(2-Ethyl-4-methylphenyl)-N'-methylthiourea} 2-Ethyl-4-methylaniline+Methyl isothiocyanate→N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea

Industrial Production Methods

In an industrial setting, the production of N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler analog with a phenyl group instead of the substituted phenyl ring.

    N,N’-Dimethylthiourea: Contains two methyl groups attached to the thiourea nitrogen atoms.

    N-(2-Chlorophenyl)-N’-methylthiourea: Similar structure with a chlorine substituent on the phenyl ring.

Uniqueness

N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and ability to interact with hydrophobic sites in biological systems.

Properties

CAS No.

62616-58-4

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-(2-ethyl-4-methylphenyl)-3-methylthiourea

InChI

InChI=1S/C11H16N2S/c1-4-9-7-8(2)5-6-10(9)13-11(14)12-3/h5-7H,4H2,1-3H3,(H2,12,13,14)

InChI Key

KXYXHYAWOISBRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)NC(=S)NC

Origin of Product

United States

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